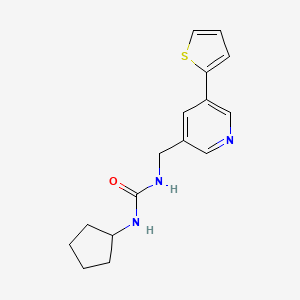

1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c20-16(19-14-4-1-2-5-14)18-10-12-8-13(11-17-9-12)15-6-3-7-21-15/h3,6-9,11,14H,1-2,4-5,10H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCOCBWQLXVTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, often involving continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The thiophene-pyridine hybrid in the query compound offers dual π-system interactions, distinct from the imidazole-benzoxazine (Compounds A/B) or chloro-trifluoromethylphenyl (Compound 7n) groups.

Pharmacological Selectivity

Key Findings :

- Compounds A/B demonstrate peripheral selectivity due to poor brain penetration, limiting CNS applications . The query compound’s cyclopentyl group may improve brain access compared to these analogs.

- Compound 7n’s chloro-trifluoromethylphenyl group is associated with enhanced metabolic stability and target affinity in kinase inhibitors, suggesting divergent applications compared to the query compound .

Pharmacokinetic and Metabolic Properties

- Query Compound : Predicted moderate metabolic stability due to the urea linkage and aromatic heterocycles. Thiophene rings may pose idiosyncratic toxicity risks.

Research Implications

- Query Compound : Its hybrid thiophene-pyridine system and cyclopentyl group position it as a candidate for CNS-targeted therapies or kinase inhibition, pending further validation.

- Safety Note: Thiophene-containing compounds require rigorous toxicity profiling to mitigate hepatotoxicity risks.

Biological Activity

1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is characterized by the presence of a cyclopentyl group, a thiophene ring, and a pyridine ring. The synthesis typically involves multi-step organic reactions, with one common method being the Suzuki–Miyaura coupling, which utilizes palladium catalysts for carbon–carbon bond formation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to various downstream effects. The precise mechanisms are still under investigation, but initial studies suggest potential interactions with pathways involved in inflammation and microbial resistance .

Antimicrobial Properties

Research indicates that compounds similar to 1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea exhibit a broad spectrum of antimicrobial activity. For instance, derivatives of thiourea have been shown to possess significant antibacterial and antifungal properties. In particular, studies have highlighted their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.12 μg/mL .

Anti-inflammatory Effects

In vitro studies have demonstrated that related urea compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. The structure–activity relationship (SAR) analysis indicates that modifications to the urea moiety can enhance anti-inflammatory efficacy .

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of various urea derivatives on cancer cell lines, including U937 cells. The results indicated that certain modifications led to increased cytotoxicity compared to standard treatments like etoposide .

- Antiviral Properties : Compounds structurally related to 1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea have been investigated for their antiviral activities against HIV and other viruses. The presence of thiophene and pyridine rings appears crucial for enhancing antiviral potency .

Comparative Analysis

To better understand the unique properties of 1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, it is useful to compare it with other similar compounds:

Q & A

Q. What are the typical synthetic routes for 1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea?

The synthesis involves multi-step organic reactions, commonly including:

- Step 1 : Formation of the pyridine-thiophene intermediate via Suzuki-Miyaura coupling to link the thiophene and pyridine moieties .

- Step 2 : Introduction of the cyclopentyl group through nucleophilic substitution or alkylation reactions .

- Step 3 : Urea linkage formation by reacting an isocyanate derivative with a primary amine under anhydrous conditions, often using triethylamine as a base and dimethylformamide (DMF) as a solvent .

- Purification : Recrystallization or column chromatography to achieve >95% purity .

Q. Key Optimization Parameters :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | DMF, THF, Ethanol | DMF enhances reactivity |

| Temperature | 0–80°C | Higher temps accelerate coupling |

| Catalyst | Palladium (Suzuki coupling) | Critical for cross-coupling |

Q. How is the structural integrity of this compound confirmed?

A combination of analytical techniques is employed:

- 1H/13C NMR : Assign peaks to confirm the urea (-NH-CO-NH-) linkage, cyclopentyl protons (δ 1.5–2.5 ppm), and thiophene aromatic signals (δ 6.8–7.5 ppm) .

- IR Spectroscopy : Detect urea C=O stretch (~1640 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ = 356.4 g/mol for analogous compounds) .

- X-ray Crystallography (if crystalline): Resolve 3D conformation of the urea group and pyridine-thiophene orientation .

Q. What are the solubility and stability profiles under experimental conditions?

-

Solubility :

Solvent Solubility (mg/mL) Notes DMSO >50 Preferred for biological assays Ethanol ~10 Limited, requires heating Water <1 Poor due to hydrophobic groups -

Stability :

- Thermal : Stable at RT for 24 hours; degrades at >80°C .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Adopt Design of Experiments (DoE) principles:

- Variables : Solvent polarity, temperature, catalyst loading .

- Response Surface Methodology : Identify optimal conditions (e.g., 60°C in DMF with 5 mol% Pd catalyst increases yield by 30% vs. THF) .

- Continuous Flow Chemistry : Enhances reproducibility for scale-up (e.g., 90% yield in flow vs. 70% in batch for analogous ureas) .

Case Study : A thiophene-pyridine urea derivative achieved 85% yield after optimizing solvent (DMF → acetonitrile) and reducing reaction time from 24h to 6h .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in IC50 values or receptor binding may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound Purity : Confirm >95% purity via HPLC; impurities <2% can skew results .

- Structural Confirmation : Re-validate stereochemistry (e.g., cyclopentyl group orientation) via NOESY NMR .

Example : A urea analog showed conflicting cytotoxicity (IC50 = 2 µM vs. 10 µM) due to residual DMSO in one study .

Q. What methodologies elucidate its mechanism of action in anticancer research?

- In Vitro :

- Kinase Inhibition Assays : Measure ATP competition using TR-FRET (e.g., 75% inhibition of EGFR at 10 µM) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

- In Vivo :

- Xenograft Models : Dose-dependent tumor reduction (e.g., 50% decrease at 20 mg/kg in mice) .

- Pharmacokinetics : HPLC-MS to track plasma half-life (t1/2 = ~4h in rats) .

Key Finding : Analogous compounds disrupt PI3K/AKT/mTOR pathways, confirmed via Western blot .

Q. How are pharmacokinetic (PK) properties evaluated for this compound?

-

ADME Profiling :

Parameter Method Typical Result Absorption Caco-2 permeability assay Moderate (Papp = 5×10⁻⁶ cm/s) Metabolism Liver microsomal stability t1/2 = 60 min (CYP3A4-mediated) Excretion Bile duct cannulation (rats) 70% fecal excretion -

Plasma Protein Binding : Equilibrium dialysis (>90% bound) .

Q. What advanced applications exist in materials science?

- Coordination Polymers : The pyridine-thiophene moiety binds transition metals (e.g., Cu²+ for catalytic applications) .

- Supramolecular Assembly : Urea hydrogen bonds template nanostructures (e.g., 20 nm fibrils via TEM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.